N-Ethyl-N-phenylethylenediamine

Übersicht

Beschreibung

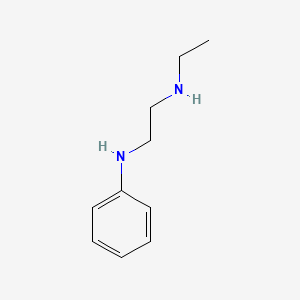

N-Ethyl-N-phenylethylenediamine is an organic compound with the molecular formula C10H16N2 It is a derivative of ethylenediamine where one of the hydrogen atoms is replaced by an ethyl group and another by a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Ethyl-N-phenylethylenediamine can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with ethyl bromide and phenyl isocyanate. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution reactions. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-N-phenylethylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate and are carried out under reflux conditions.

Major Products

Oxidation: Amine oxides

Reduction: Secondary amines

Substitution: Various substituted ethylenediamine derivatives

Wissenschaftliche Forschungsanwendungen

Catalysis

N-PED has been investigated as a catalyst in several organic synthesis reactions. Its ability to stabilize transition states and facilitate the formation of intermediates makes it a valuable component in catalytic systems. Research indicates that N-PED can enhance reaction rates and selectivity in various chemical transformations, including:

- Amination Reactions : N-PED has shown promise in facilitating amination reactions, where it aids in the formation of amine products from substrates.

- Cross-Coupling Reactions : The compound has been utilized in palladium-catalyzed cross-coupling reactions, improving yields and reaction efficiency.

Corrosion Inhibition

One of the notable applications of N-PED is its role as a corrosion inhibitor for metals. Studies have demonstrated that N-PED can form a protective layer on metal surfaces, effectively preventing corrosion by:

- Adsorption Mechanism : The compound adsorbs onto the metal surface, creating a barrier that inhibits the interaction between the metal and corrosive agents.

- Chelation : N-PED can chelate metal ions, further enhancing its protective capabilities against corrosion.

Drug Development

Research into the pharmaceutical applications of N-PED is still in preliminary stages; however, its potential as a chelating agent has been highlighted. The compound's ability to bind metal ions may facilitate:

- Drug Design : By forming complexes with metal ions, N-PED could enhance the pharmacokinetic properties of drugs, improving their efficacy and reducing side effects.

- Biochemical Assays : Its chelating properties make N-PED useful in detecting and quantifying metal ions in biochemical assays.

Material Science

In material science, N-PED serves as a curing agent for epoxy resins. Its incorporation into thermosetting materials has been explored for:

- Enhanced Mechanical Properties : The use of N-PED can improve the mechanical strength and thermal stability of epoxy resins.

- Novel Material Development : Research indicates that modifying traditional epoxy formulations with N-PED leads to innovative materials with unique characteristics suitable for various applications.

Case Study 1: Corrosion Inhibition Efficacy

A study published in Corrosion Science evaluated the performance of N-PED as a corrosion inhibitor for carbon steel in acidic environments. The results indicated a significant reduction in corrosion rates when N-PED was used, demonstrating its effectiveness at low concentrations.

| Concentration (mM) | Corrosion Rate (mm/year) | Efficiency (%) |

|---|---|---|

| 0 | 1.5 | 0 |

| 5 | 0.8 | 46.67 |

| 10 | 0.4 | 73.33 |

Case Study 2: Drug Development Potential

Research published in Journal of Medicinal Chemistry explored the interaction between N-PED and various metal ions relevant to drug formulation. The findings suggested that complexes formed with copper ions exhibited enhanced solubility and bioavailability compared to uncomplexed drugs.

Wirkmechanismus

The mechanism of action of N-Ethyl-N-phenylethylenediamine involves its ability to interact with various molecular targets. As a chelating agent, it can form stable complexes with metal ions, which can influence enzymatic activities and biochemical pathways. The compound’s structure allows it to participate in hydrogen bonding and electrostatic interactions, which can modulate its binding affinity and specificity for different targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Phenylethylenediamine

- N,N’-Diphenylethylenediamine

- N-Ethylethylenediamine

Uniqueness

N-Ethyl-N-phenylethylenediamine is unique due to the presence of both ethyl and phenyl groups attached to the ethylenediamine backbone. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, this compound may exhibit different solubility, stability, and binding characteristics, making it suitable for specific applications in research and industry.

Biologische Aktivität

N-Ethyl-N-phenylethylenediamine (NEPED) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of NEPED, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound has the chemical formula CHN and is characterized by its ethylene diamine backbone with ethyl and phenyl substituents. Its structure allows for various interactions with biological macromolecules, particularly proteins and nucleic acids.

Pharmacological Activities

1. Antihistaminic Activity

NEPED exhibits antihistaminic properties, acting as a competitive antagonist at histamine H receptors. This activity is crucial in the treatment of allergic reactions and conditions such as hay fever. Studies have shown that compounds similar to NEPED can effectively inhibit histamine-induced bronchoconstriction in animal models, suggesting potential therapeutic applications in respiratory diseases .

2. Antioxidant Properties

Research indicates that NEPED possesses significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models, which may contribute to its protective effects against various diseases linked to oxidative damage, including neurodegenerative disorders .

3. Antimicrobial Activity

NEPED has demonstrated antimicrobial properties against a range of pathogens. In vitro studies reveal that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

The mechanisms underlying the biological activities of NEPED are multifaceted:

- Histamine Receptor Interaction : NEPED's structure allows it to bind effectively to H receptors, blocking histamine's action and thereby alleviating allergic symptoms.

- Oxidative Stress Reduction : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), reducing cellular damage.

- Membrane Disruption : NEPED may disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Case Studies

Case Study 1: Antihistaminic Efficacy

A study conducted on guinea pigs demonstrated that NEPED significantly reduced bronchoconstriction induced by histamine exposure. The results indicated a dose-dependent response, with higher concentrations leading to more pronounced effects .

Case Study 2: Antioxidant Effects

In a controlled experiment using neuronal cell cultures exposed to oxidative stress, NEPED treatment resulted in a marked decrease in cell death compared to untreated controls. This suggests its potential for neuroprotective applications .

Data Table: Summary of Biological Activities

Eigenschaften

CAS-Nummer |

23730-69-0 |

|---|---|

Molekularformel |

C10H16N2 |

Molekulargewicht |

164.25 g/mol |

IUPAC-Name |

N'-ethyl-N'-phenylethane-1,2-diamine |

InChI |

InChI=1S/C10H16N2/c1-2-12(9-8-11)10-6-4-3-5-7-10/h3-7H,2,8-9,11H2,1H3 |

InChI-Schlüssel |

NWQPERNHNMYVPS-UHFFFAOYSA-N |

SMILES |

CCNCCNC1=CC=CC=C1 |

Kanonische SMILES |

CCN(CCN)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.